6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Description
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine core with three distinct substituents:
- Position 2: Methyl group (–CH₃).
- Position 4: Trifluoromethyl group (–CF₃).
- Position 6: 4-Chlorophenyl ring (–C₆H₄Cl).
This compound’s structure combines electron-withdrawing groups (–CF₃, –Cl) and a hydrophobic methyl group, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGZERNJKCUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar nicotinic acid derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease.
Biological Activity
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a synthetic compound that belongs to the class of nicotinic acids. Its structural modifications, particularly the presence of trifluoromethyl and chlorophenyl groups, suggest potential biological activities, particularly in modulating nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This compound is primarily studied for its interaction with nAChRs. Research indicates that it acts as a positive allosteric modulator (PAM) of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. The modulation of these receptors can enhance synaptic transmission and may have therapeutic implications in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant modulation of nAChRs. For instance, a related compound was shown to have an EC50 value of 0.18 µM, indicating strong potency in enhancing receptor activity .
Table 1: Comparison of Modulatory Activity
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.18 | 1200 |
| Related Compound B | 0.14 | 600 |
Case Studies
- Neuroprotection : A study investigated the neuroprotective effects of PAMs on α7 nAChRs in models of Alzheimer's disease. The results suggested that compounds like this compound could improve cognitive function and reduce amyloid-beta toxicity .
- Cognitive Enhancement : Another research effort focused on the potential of this compound to enhance cognitive performance in animal models. The findings indicated that administration led to improved memory retention and learning capabilities, likely through enhanced cholinergic signaling .
Scientific Research Applications
Medicinal Chemistry
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid has garnered attention for its potential therapeutic applications:
- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, making it a candidate for antiviral drug development .
- Enzyme Inhibition : The compound's structural similarity to nicotinic acid derivatives allows it to interact with various biological targets, including enzymes involved in inflammation and cancer pathways.
- Anticancer Research : Studies have explored its efficacy in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
Agrochemical Applications
The compound serves as a precursor for the synthesis of various agrochemicals:
- Insecticides : It is a key intermediate in the production of flonicamid, an effective insecticide used against pests in agricultural settings. The trifluoromethyl group enhances its biological activity against target insects .
- Pesticide Development : The unique chemical structure allows for modifications that can lead to the development of new pesticides with improved efficacy and reduced environmental impact .
Biological Research
In addition to its medicinal and agricultural uses, this compound has applications in biological research:
- Receptor Binding Studies : Its ability to bind to nicotinic receptors makes it useful in studies aimed at understanding receptor-ligand interactions and the development of receptor-targeted therapies.
- Antibacterial Properties : Preliminary studies have shown that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Case Study 1: Antiviral Activity
A study conducted on various nicotinic acid derivatives, including this compound, demonstrated significant inhibition of HCV replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral polymerase activity.
Case Study 2: Insecticide Efficacy
Field trials using formulations containing flonicamid showed a marked reduction in pest populations compared to untreated controls. This highlights the practical application of this compound as an effective component in pest management strategies.
Comparison with Similar Compounds
Comparison with Similar Nicotinic Acid Derivatives
Structural Analogues and Substituent Effects
The table below compares substituent patterns and molecular weights of structurally related nicotinic acid derivatives:
Key Observations:
- Substituent Position : The target compound’s trifluoromethyl group at position 4 distinguishes it from analogs like 4-chloro-2-(trifluoromethyl)nicotinic acid (CF₃ at position 2). This positional difference may alter electronic effects and steric interactions in biological targets .
- Aromatic vs.
Antitumor Activity:
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows 70.94% growth inhibition in the same cell line, highlighting the role of trifluoromethyl and aromatic groups in activity .
Metabolic Stability:
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated) is higher than 6-(4-fluorophenyl)nicotinic acid due to –CF₃ and –C₆H₄Cl substituents, suggesting improved membrane permeability .
- Acidity : The carboxylic acid group (pKa ~2.5) and electron-withdrawing substituents (–CF₃, –Cl) may enhance ionization at physiological pH, influencing solubility .
Preparation Methods
Preparation via Cyclization and Chlorination of Trifluoromethylpyridine Intermediates
Overview:
A patented industrially applicable method for preparing 4-trifluoromethylnicotinic acid involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, catalyzed by potassium hydroxide, to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,6-chloro-3-cyano-4-trifluoromethylpyridine. Subsequent catalytic hydrogenolysis with palladium on carbon (Pd/C) and hydrolysis steps afford the target nicotinic acid derivative.
| Step | Reactants/Conditions | Product/Outcome |
|---|---|---|
| Cyclization | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH catalyst | 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine |
| Chlorination | POCl3 | 2,6-Chloro-3-cyano-4-trifluoromethylpyridine |
| Catalytic hydrogenolysis + Hydrolysis | Pd/C catalyst, H2 atmosphere, ethanol solvent, reflux | 4-Trifluoromethylnicotinic acid (target compound) |
Multi-step Synthesis Using Aminobutenone and Dimethyl Malonate Derivatives
Overview:
Another method involves a three-step reaction sequence starting from 1,1,1-trifluoro-4-aminobutenone and 2-methoxymethylene dimethyl malonate. The process includes an addition reaction under alkaline conditions, ring closure by heating in an alcoholic solvent, and a final hydrolysis/decarboxylation step using acidic conditions to yield 4-trifluoromethylnicotinic acid.
Stepwise Reaction Summary:
| Step | Conditions/Reactants | Description |
|---|---|---|
| 1. Addition | 1,1,1-Trifluoro-4-aminobutenone + 2-methoxymethylene dimethyl malonate, polar solvent, alkaline | Formation of intermediate adduct |
| 2. Ring Closure | Addition of alcohol solvent, heating (e.g., 65°C) | Cyclization to form nicotinic acid precursor |
| 3. Hydrolysis & Decarboxylation | Acid solution (H2SO4, HCl, TFA, or formic acid, 4-8 mol/L), 80-100°C, 1-10 h | Conversion to 4-trifluoromethylnicotinic acid |
Catalytic Hydrogenation of 2-Chloro-6-trifluoromethylnicotinic Acid
Overview:
Hydrogenation of 2-chloro-6-trifluoromethylnicotinic acid in the presence of triethylamine and Pd/C catalyst under mild conditions (room temperature, atmospheric H2) in methanol solvent leads to the corresponding 6-trifluoromethyl nicotinic acid derivative. This method is relevant for introducing or modifying substituents on the pyridine ring.
| Parameter | Details |
|---|---|
| Starting Material | 2-Chloro-6-trifluoromethylnicotinic acid (10 g) |
| Solvent | Methanol (50 mL) |
| Base | Triethylamine (9 g) |
| Catalyst | 5% Pd/C (1 g) |
| Temperature | Room temperature |
| Reaction Time | Overnight stirring |
| Outcome | Nearly complete conversion to hydrogenated product |
- The reaction is monitored by liquid chromatography.
- Product isolation involves solvent evaporation and aqueous workup.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Conditions | Yield/Notes | Industrial Feasibility |
|---|---|---|---|---|---|
| 1 | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide | Cyclization, chlorination, hydrogenolysis, hydrolysis | KOH catalysis, POCl3 chlorination, Pd/C hydrogenolysis, reflux | Safe, scalable, avoids harsh temp | High, suitable for industrial use |
| 2 | 1,1,1-Trifluoro-4-aminobutenone + 2-methoxymethylene dimethyl malonate | Addition, ring closure, acid hydrolysis | Alkaline polar solvent, heating, acid solution (4-8 mol/L), 80-100°C | ~49% yield, high purity | High, simple operation |
| 3 | 2-Chloro-6-trifluoromethylnicotinic acid | Catalytic hydrogenation | Pd/C catalyst, triethylamine, methanol, room temp | Efficient conversion | Suitable for modifying intermediates |
Research Findings and Notes
- The use of Pd/C catalyzed hydrogenolysis is a common and effective method for reducing chloro or cyano groups in pyridine derivatives to the corresponding acids or amines, facilitating the final step in nicotinic acid synthesis.
- Avoidance of sodium hydride and extremely low temperatures (-50°C) improves safety and scalability of the synthesis.
- The multi-step reaction using aminobutenone and dimethyl malonate derivatives allows for high purity products and cost-effective raw materials, enhancing industrial applicability.
- Acid hydrolysis and decarboxylation steps can be combined efficiently to reduce processing time and complexity.
- The chlorophenyl substituent at the 6-position can be introduced via appropriate substituted starting materials or by cross-coupling reactions post nicotinic acid core synthesis, though specific methods for this exact substitution require further literature exploration beyond the current sources.
Q & A
Q. What are the common synthetic routes for 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid, and what efficiency factors should be prioritized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of 4-chlorophenyl precursors with trifluoromethyl-containing intermediates. For example, coupling reactions (e.g., Suzuki-Miyaura) can introduce the 4-chlorophenyl group to the pyridine ring .
- Step 2 : Methylation at the 2-position using methyl halides or dimethyl sulfate under basic conditions.
- Step 3 : Carboxylic acid functionalization via hydrolysis of nitrile or ester intermediates .
Efficiency Considerations : - Yield optimization via temperature control (e.g., 60–80°C for coupling reactions).
- Catalyst selection (e.g., Pd-based catalysts for cross-coupling) and solvent polarity adjustments to minimize by-products .
Q. How can the purity of this compound be validated using analytical techniques?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30 v/v) are effective for separation .
- NMR : Compare H and C spectra with reference data (e.g., PubChem entries) to confirm structural integrity. Key signals include the trifluoromethyl singlet (~δ 120 ppm in F NMR) and aromatic protons (~δ 7.2–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 344.05) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substituent positions on the pyridine ring) by providing unambiguous bond lengths and angles. For example, Acta Crystallographica studies on analogous compounds validate spatial arrangements .
- DFT Calculations : Predict F NMR chemical shifts and compare with experimental data to confirm trifluoromethyl placement .
- 2D NMR (COSY, NOESY) : Correlates proton-proton proximities to distinguish between isomers .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF group reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability.
- Catalyst Compatibility : Pd(PPh) or RuPhos ligands are preferred for Suzuki-Miyaura reactions due to tolerance for electron-deficient aryl rings .
- By-Product Mitigation : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .
Q. What in silico approaches predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s hydrophobic interactions .
- QSAR Modeling : Train models on PubChem bioassay data (e.g., IC values for anti-inflammatory activity) to predict potency .
- ADMET Prediction : SwissADME or pkCSM tools assess solubility (LogP ~2.8) and metabolic stability, guided by the compound’s carboxylic acid moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
